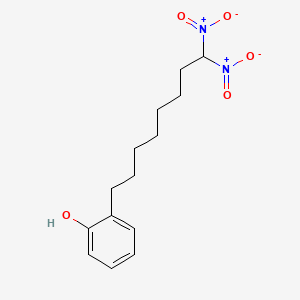
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Métodos De Preparación
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 2,5,6-trichloro-4-pyrimidinylamine, followed by coupling with 4-aminophenylazo compounds. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the trisodium salt .
Análisis De Reacciones Químicas
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Aplicaciones Científicas De Investigación
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications .
Comparación Con Compuestos Similares
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt can be compared with other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Blue 1: Employed in the textile industry for dyeing fabrics.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct properties such as high water solubility and stability under various conditions .
Propiedades
Número CAS |
20025-74-5 |
|---|---|
Fórmula molecular |
C26H13Cl3N7Na3O9S3 |
Peso molecular |
838.9 g/mol |
Nombre IUPAC |
trisodium;7-[[4-[[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C26H16Cl3N7O9S3.3Na/c27-23-24(28)31-26(29)32-25(23)30-13-1-3-14(4-2-13)33-34-15-5-7-16(8-6-15)35-36-17-9-19-20(21(10-17)47(40,41)42)11-18(46(37,38)39)12-22(19)48(43,44)45;;;/h1-12H,(H,30,31,32)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
Clave InChI |
FRBAGNOAEDOWSE-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
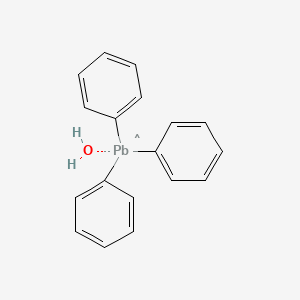
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)


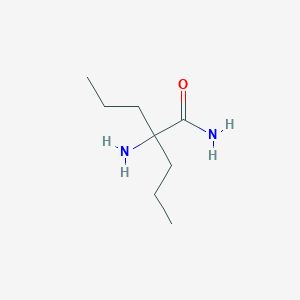
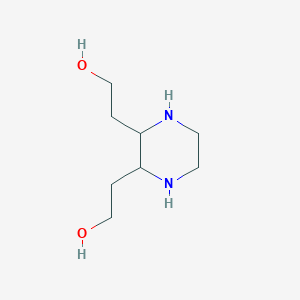
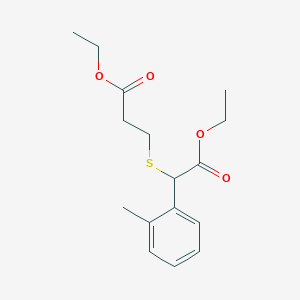

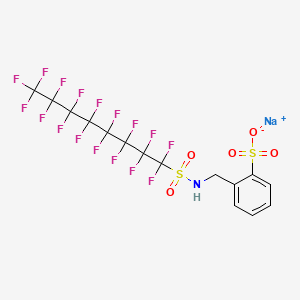
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)

